![molecular formula C6H5N3 B1295661 [1,2,4]Triazolo[4,3-a]pyridine CAS No. 274-80-6](/img/structure/B1295661.png)
[1,2,4]Triazolo[4,3-a]pyridine
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities, including antifungal, antibacterial, and anticonvulsant properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyridine are falcipain-2 (FP-2) and indoleamine 2,3-dioxygenase 1 (IDO1) . FP-2 is a crucial enzyme in the life cycle of the malaria-causing parasite Plasmodium falciparum, making it an important antimalarial drug target . IDO1 plays a significant role in maintaining a balance between immune tolerance and immunity, making it a promising target in cancer immunotherapy .
Mode of Action
This compound interacts with its targets by inhibiting their activity. In the case of FP-2, the inhibition of this enzyme kills the malaria-causing P. falciparum . For IDO1, the compound acts as a negative allosteric modulator, boosting the immune response and working in synergy with other immunotherapeutic agents .
Biochemical Pathways
The inhibition of FP-2 disrupts the life cycle of P. falciparum, effectively preventing the parasite from causing malaria . The modulation of IDO1 activity enhances the immune response, potentially improving the efficacy of immunotherapeutic drugs .
Pharmacokinetics
One study mentions that a this compound derivative showed excellent in vitro metabolic stability .
Result of Action
The inhibition of FP-2 by this compound results in potent antimalarial activity . The modulation of IDO1 activity can enhance the immune response, potentially improving the efficacy of immunotherapeutic drugs and contributing to the treatment of diseases such as depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, and autism spectrum disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of 1,2,4-triazolo [1,5- a ]pyridines has been achieved under microwave conditions , suggesting that the synthesis environment can impact the properties of the compound.
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as myeloperoxidase and HIF prolyl hydroxylase, which are involved in inflammatory and hypoxic responses, respectively . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function. Additionally, this compound has been found to interact with adenosine receptors, influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving adenosine receptors, which play a role in neurotransmission, inflammation, and immune responses . Furthermore, this compound can influence gene expression by acting on transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. For example, its interaction with myeloperoxidase involves the formation of a stable complex that prevents the enzyme from catalyzing its usual reactions . Additionally, this compound can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, converting this compound into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and then distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing processes such as signal transduction and enzyme inhibition .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes, receptors, and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its function and the overall cellular response.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of [1,2,4]triazolo[4,3-a]pyridine. One efficient method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is operationally simple and provides good yields . Another method utilizes enaminonitriles and benzohydrazides under microwave irradiation, which is catalyst-free and eco-friendly . This method involves a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods: Industrial production of this compound often employs scalable and sustainable methods. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological activities .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as an anticonvulsant, antifungal, and anticancer agent.
Industry: Utilized in the development of pesticides and herbicides due to its biological activity.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits activities as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its anticancer properties.
Uniqueness: [1,2,4]Triazolo[4,3-a]pyridine stands out due to its broad spectrum of biological activities and its versatility in synthetic chemistry. Its unique structure allows for various functionalizations, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-9-5-7-8-6(9)3-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSYSOQSKKDJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950083 | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-80-6 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diazaindolizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3a-Triazaindene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G266Z5748H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
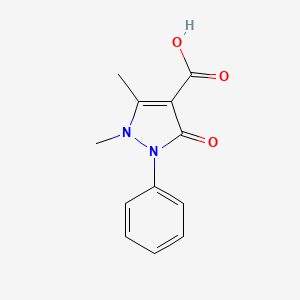


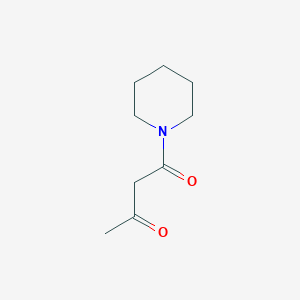
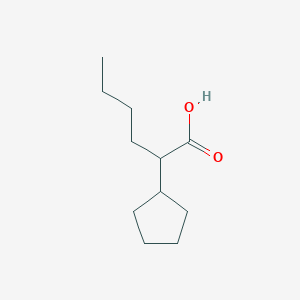
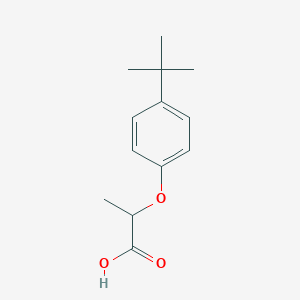
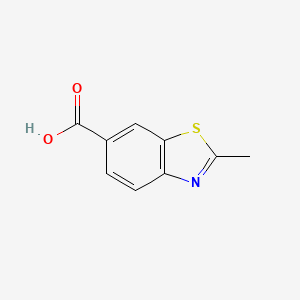



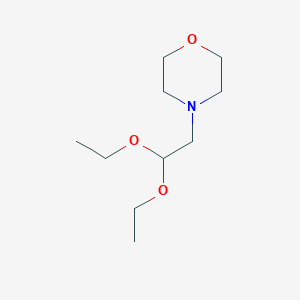
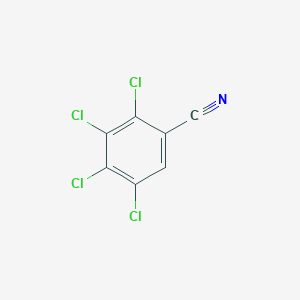
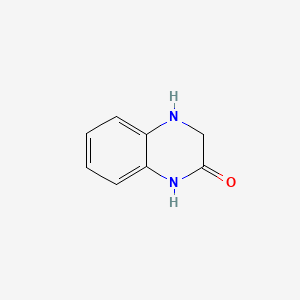
![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)
